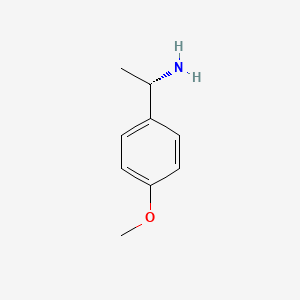

1-(4-Methoxyphenyl)ethanamine

Description

Significance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the development of pharmaceuticals and agrochemicals. mdpi.comveranova.com Many biological molecules, including enzymes and receptors, are chiral and thus interact differently with the two enantiomers (mirror-image forms) of a chiral drug or pesticide. mdpi.comresearchgate.net This specificity means that one enantiomer may exhibit the desired therapeutic or pesticidal effect, while the other could be inactive or even cause harmful side effects. nih.govchiralpedia.com

In the pharmaceutical industry, the use of single-enantiomer drugs has become increasingly prevalent to enhance efficacy and safety. mdpi.comchiralpedia.com Regulatory bodies like the FDA have emphasized the importance of characterizing the stereochemistry of new drugs. veranova.com A significant portion of new drugs approved are chiral, highlighting the industry's focus on producing enantiomerically pure compounds. mdpi.com

Similarly, in the agrochemical sector, the chirality of a pesticide can greatly influence its effectiveness and environmental impact. nih.govmusechem.com The use of a single, active enantiomer can lead to lower application rates, increased selectivity towards target pests, and reduced toxicity to non-target organisms and the environment. nih.govresearchgate.net Although many chiral agrochemicals are still sold as racemic mixtures, there is a growing trend towards the development of single-isomer products. researchgate.netresearchgate.net

Role of Chiral Amines as Resolving Agents and Chiral Auxiliaries

Chiral amines are indispensable tools in stereoselective organic synthesis. sigmaaldrich.comsigmaaldrich.com They are widely employed as resolving agents and chiral auxiliaries to obtain enantiomerically pure compounds. sigmaaldrich.comnih.gov

As Resolving Agents: The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is often achieved by converting the enantiomers into diastereomers. libretexts.orglibretexts.org Chiral amines are frequently used to resolve racemic acids. By reacting a racemic acid with a single enantiomer of a chiral amine, a mixture of diastereomeric salts is formed. libretexts.orgwikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like crystallization. libretexts.orgpharmtech.com Once separated, the individual enantiomers of the acid can be recovered by removing the chiral amine. wikipedia.org

As Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary introduces a chiral center, which directs subsequent reactions to favor the formation of one stereoisomer over another. After the desired stereoselective transformation is complete, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Chiral amines are commonly used as precursors for various chiral auxiliaries. kanto.co.jp

Overview of 1-(4-Methoxyphenyl)ethanamine as a Versatile Chiral Compound

This compound is a chiral amine that has proven to be a highly versatile compound in asymmetric synthesis. ontosight.ai Its structure, featuring a methoxy-substituted phenyl group, provides the necessary steric and electronic properties for effective chiral induction and recognition. It is utilized in various capacities, including as a chiral resolving agent, chiral auxiliary, chiral base, and as a component in the synthesis of catalysts for asymmetric reactions. google.comgoogleapis.com

The enantiomers of this compound are effective resolving agents for racemic acids. For instance, (S)-(-)-1-(4-methoxyphenyl)ethylamine has been used in the resolution of racemic acids through the formation of diastereomeric salts. google.comgoogleapis.com The differing solubilities of these salts allow for their separation, and subsequent treatment regenerates the enantiomerically pure acid and the chiral amine.

Table 1: Examples of Racemic Acids Resolved with this compound

| Racemic Acid | Resolving Agent Enantiomer | Reference |

|---|

This compound serves as a precursor for chiral auxiliaries used in various asymmetric reactions. For example, it can be converted into chiral imines, which then direct the stereoselective addition of nucleophiles. wikipedia.org The (R)-enantiomer has been used as a chiral auxiliary in enantioselective Strecker syntheses to produce α-arylglycines with high enantiomeric excess.

Table 2: Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Product | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Strecker Synthesis | Aldehyde | α-Arylglycine | High %ee |

As a chiral amine, this compound can function as a chiral base in enantioselective deprotonation reactions. sigmaaldrich.com While specific examples in the literature focusing solely on this compound as a chiral base are less common than its other applications, its basic nature allows it to participate in base-mediated stereoselective transformations. Its use in the synthesis of various pharmaceutical and agrochemical molecules implies its role in base-catalyzed steps. google.comgoogleapis.com

This compound can be a component in the synthesis of more complex chiral catalysts. google.comgoogleapis.com For example, it can be incorporated into ligands for metal-catalyzed asymmetric reactions. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties and steric bulk of the resulting catalyst, thereby affecting its catalytic efficiency and selectivity. It has been noted as a catalyst for the asymmetric synthesis of other chiral amines. google.comgoogleapis.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDGKQNNPKXKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285599 | |

| Record name | 1-(4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-96-0 | |

| Record name | 1-(4-Methoxyphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6298-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC7UU4LDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 4 Methoxyphenyl Ethanamine and Its Stereoisomers

Classical Resolution Techniques

Classical resolution relies on the separation of enantiomers by converting them into diastereomers with distinct physical properties, which allows for their separation. wikipedia.org

Diastereomeric Salt Formation for Enantiomeric Resolution

A prevalent method for resolving racemic 1-(4-methoxyphenyl)ethanamine is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form two diastereomeric salts with different solubilities. wikipedia.orgunchainedlabs.com This difference in solubility allows for the separation of one diastereomer by fractional crystallization. wikipedia.org

A variety of chiral acids have been successfully employed as resolving agents for this compound. These include (S)-2-(2-Naphthyl)glycolic acid, derivatives of tartaric acid, mandelic acid, and camphor (B46023) sulphonic acid. google.comonyxipca.com For instance, the resolution of (±)-1-(4-methoxyphenyl)ethylamine with (S)-2-(2-Naphthyl)glycolic acid has been reported to yield (S)-(-)-1-(4-methoxyphenyl)ethylamine with an optical purity of 87%. google.comgoogle.com Similarly, optically active tartaric acid has been used for the same resolution. google.com

Table 1: Chiral Acids Used in the Resolution of this compound

| Chiral Acid | Resulting Enantiomer | Optical Purity |

| (S)-2-(2-Naphthyl)glycolic acid | (S)-(-)-1-(4-methoxyphenyl)ethylamine | 87% google.comgoogle.com |

| Optically active tartaric acid | (S)-(-)-1-(4-methoxyphenyl)ethylamine | Not specified google.com |

| Mandelic acid derivatives | Not specified | Not specified onyxipca.com |

| Camphor sulphonic acid | Not specified | Not specified onyxipca.com |

Achieving high enantiomeric purity often requires careful optimization of the crystallization conditions. google.com Factors such as temperature, solvent, and rate of cooling can significantly influence the selectivity of the crystallization process. gavinpublishers.com It has been noted that multiple recrystallizations are often necessary to obtain a compound with 99% optical purity. google.comgoogle.com The stoichiometry of the resolving agent can also play a crucial role. For some resolutions, using a molar ratio of resolving agent to racemic substrate of less than 0.5 or greater than 1.5 can lead to more enantiopure products. ulisboa.pt The timing of filtration after crystallization can also be critical; in some cases, quick filtration is necessary to achieve high enantiomeric excess due to kinetic control of the crystallization. gavinpublishers.com

The choice of solvent is a critical parameter in diastereomeric salt resolution, as it directly affects the solubility of the diastereomeric salts. unchainedlabs.com Different solvent systems can lead to varying degrees of separation. For example, in the resolution of other chiral amines, solvent mixtures have been systematically screened to find the optimal conditions for diastereomeric salt formation and crystallization. unchainedlabs.com The dielectric constant of the solvent can also influence the configuration of the enantiomer that crystallizes from the diastereomeric salt. researchgate.net

Enzymatic Resolution (Biotransformation)

Enzymatic resolution offers a green and highly selective alternative to classical chemical methods for obtaining enantiomerically pure compounds. researchgate.net

Lipase B from Candida antarctica (CALB) is a widely used and effective biocatalyst for the kinetic resolution of racemic amines. nih.gov A biotransformation process for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine utilizing Lipase B has been reported. google.comgoogle.com This enzymatic resolution yielded the desired enantiomer with an optical purity of 78%. google.comgoogle.com While this method offers high selectivity, its suitability for commercial scale may be limited by the cost of the enzyme and the achieved optical purity. google.comgoogle.com

Table 2: Summary of Synthetic Methodologies

| Methodology | Technique | Resolving/Catalyzing Agent | Resulting Enantiomer | Optical Purity |

| Classical Resolution | Diastereomeric Salt Formation | (S)-2-(2-Naphthyl)glycolic acid | (S)-(-)-1-(4-methoxyphenyl)ethylamine | 87% google.comgoogle.com |

| Classical Resolution | Diastereomeric Salt Formation | Optically active tartaric acid | (S)-(-)-1-(4-methoxyphenyl)ethylamine | Not specified google.com |

| Enzymatic Resolution | Biotransformation | Lipase B | (S)-(-)-1-(4-methoxyphenyl)ethylamine | 78% google.comgoogle.com |

Challenges in Optical Purity and Commercial Scale-Up

The industrial-scale synthesis of single-enantiomer amines like this compound is accompanied by significant challenges related to achieving high optical purity and ensuring the economic and environmental viability of the process.

One of the primary hurdles is attaining consistently high enantiomeric excess (ee). Some conventional methods, such as enzymatic resolution, may not be suitable for large-scale production due to limitations in optical purity. For instance, a biotransformation process utilizing Lipase B for the resolution of a precursor to (S)-(-)-1-(4-methoxyphenyl)ethanamine was reported to yield an optical purity of only 78% ee. This level of purity is often insufficient for pharmaceutical applications and necessitates further costly and yield-reducing purification steps.

Furthermore, commercial scale-up demands processes that are not only efficient but also safe and cost-effective. Many laboratory-scale syntheses employ hazardous or expensive reagents that are impractical for industrial production. For example, the use of highly reactive organometallic reagents or expensive and sensitive chiral catalysts can render a process uneconomical. A successful commercial process often involves avoiding such chemicals in favor of safer, more robust, and cheaper alternatives, thereby minimizing risks and production costs. The challenge, therefore, lies in designing a synthetic route that balances high enantioselectivity with operational safety and economic feasibility.

Asymmetric Synthesis Strategies

To overcome the challenges of classical resolution and to directly generate the desired stereoisomer, numerous asymmetric synthesis strategies have been developed. These methods install the chirality at the C-N bond-forming or a subsequent reduction step, using a chiral catalyst or auxiliary to control the stereochemical outcome. The most prominent of these strategies is the asymmetric reduction of prochiral ketones and imines.

Asymmetric Reduction of Imines and Ketones

The asymmetric reduction of the carbon-nitrogen (C=N) double bond of imines or the carbon-oxygen (C=O) double bond of ketones is one of the most direct and widely studied routes to chiral amines, including this compound. This transformation can be accomplished using chemical catalysts or biocatalysts, with the prochiral starting material being 4-methoxyacetophenone or its corresponding imine or oxime ether derivative.

Enzymatic approaches using imine reductases (IREDs) have shown potential for the asymmetric reduction of various imines. unifi.itnih.govnih.gov For example, the reduction of a cyclic imine containing a para-methoxyphenyl substituent was shown to proceed with excellent selectivity, yielding the product in >98% ee, although the conversion rate was moderate. nih.gov This highlights both the potential for high enantioselectivity and the substrate-specific challenges of biocatalysis.

The success of asymmetric reduction hinges on the choice of the chiral catalyst, which creates a chiral environment around the substrate, favoring hydride attack on one face of the double bond over the other.

Chiral Spiroborate Esters: These boron-based catalysts have proven highly effective for the asymmetric reduction of both ketones and oxime ethers. nih.govnih.govresearchgate.netdocumentsdelivered.com When used with a borane (B79455) source, novel spiroborate esters derived from nonracemic amino alcohols can catalyze the reduction of various prochiral ketones to optically active alcohols with excellent chemical yields and enantioselectivities up to 99% ee. nih.govnih.gov A particularly relevant application is the enantioselective reduction of aralkyl oxime ethers, which are direct precursors to primary amines. In the presence of a chiral spiroborate ester, these substrates can be reduced by a borane-THF complex to yield chiral amines with up to 98% ee. acs.org The high stability and catalytic activity of these boron compounds make them a valuable tool for this transformation.

Chiral N-Picolinoylaminoalcohols and Related Amides: Lewis-basic organocatalysts, particularly those derived from amino acids and related structures, are effective in promoting the asymmetric reduction of imines. While direct data on N-picolinoylaminoalcohols for this specific synthesis is limited, closely related chiral picolinamides and formamides have been successfully employed. For instance, polystyrene-supported chiral picolinamides, derived from Cinchona alkaloids, have been shown to catalyze the trichlorosilane-mediated reduction of ketoimines with high enantioselectivities (up to 91% ee). mdpi.com Similarly, N-methylvaline-derived formamides can achieve excellent enantioselectivity (≤ 97% ee) with low catalyst loading for the reduction of various ketimines. nih.gov These catalysts are attractive due to their metal-free nature and high efficiency.

Rhodium Complexes: Rhodium complexes featuring chiral ligands are benchmark catalysts for asymmetric hydrogenation and related reactions. rsc.org They have been extensively used in the pharmaceutical industry for the synthesis of chiral drugs. rsc.org For the synthesis of amines, rhodium catalysts coordinated with chiral diene or phosphine (B1218219) ligands can catalyze the asymmetric addition of reagents to imines or the hydrogenation of precursor enamides and imines, creating stereogenic carbon centers with high enantioselectivity (93-99% ee in some applications). nih.gov

The selection of an appropriate reducing agent is as crucial as the choice of catalyst, as it serves as the source of the hydride that is stereoselectively delivered to the substrate.

BH3-THF (Borane-Tetrahydrofuran Complex): This reagent is a common hydride source used in conjunction with boron-based chiral catalysts like oxazaborolidines and spiroborate esters. acs.orgyork.ac.uk In these systems, the chiral catalyst activates the borane and coordinates to the substrate (ketone or imine), facilitating a highly organized, enantioselective hydride transfer from the BH3 moiety. The reduction of oxime ether boronates using a homochiral oxazaborolidine–BH3–THF system, for instance, can achieve asymmetric induction as high as 94% ee. rsc.org

Trichlorosilane (B8805176) (HSiCl3): Trichlorosilane is an inexpensive and effective reducing agent for the metal-free asymmetric reduction of imines when activated by a chiral Lewis-basic organocatalyst, such as a formamide. organic-chemistry.orgrsc.org This method provides a powerful alternative to metal-catalyzed hydrogenations. The reaction proceeds with high enantioselectivity for a broad range of ketimines, including those derived from aromatic amines like anisidine. nih.gov The use of trichlorosilane is particularly advantageous for its low cost and the high efficiencies achieved under mild conditions. mdpi.com

Table 1: Asymmetric Reduction of N-Aryl Ketimines with Trichlorosilane

| Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Polystyrene-supported Picolinamide | Aromatic Ketimines | Up to 91% | mdpi.com |

| N-Methylvaline-derived Formamide | Aromatic Ketimines | Up to 97% | nih.gov |

| L-Pipecolinic Acid-derived Formamide | N-Aryl Imines | High | organic-chemistry.org |

Diethylzinc (B1219324): While diethylzinc is a well-known reagent in asymmetric synthesis, particularly for the chiral alkylation of aldehydes, its application as a reducing agent for the synthesis of this compound from its corresponding ketone or imine is not prominently documented. mdpi.com Its primary utility lies in the addition of ethyl groups, rather than hydrides.

Asymmetric hydrogenation is a highly atom-economical method for producing chiral compounds. It involves the direct addition of molecular hydrogen (H2) across a double bond, guided by a chiral metal catalyst.

While heterogeneous catalysts like Pd/C are workhorses for standard hydrogenations, achieving high enantioselectivity typically requires a chiral modifier or the use of homogeneous catalysts. semanticscholar.org For the synthesis of this compound, homogeneous palladium complexes have shown great promise in the asymmetric hydrogenation of activated imine precursors. dicp.ac.cnnih.gov For example, N-diphenylphosphinyl or N-tosyl ketimines can be hydrogenated with high enantioselectivity (87-99% ee) using palladium catalysts bearing chiral bisphosphine ligands like (S)-SegPhos or (S)-SynPhos. dicp.ac.cn

Other metal catalysts are also effective. Platinum catalysts supported on TiO2 and modified with a chiral alkaloid like cinchonidine (B190817) have been used for the asymmetric hydrogenation of 4-methoxyacetophenone, although with moderate enantioselectivity (around 30% ee). scielo.org.coresearchgate.net Ruthenium and iridium complexes are also widely recognized for their high efficiency in the asymmetric hydrogenation of ketones. nih.govwikipedia.org

Table 2: Performance of Various Metal Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd(CF3CO2)2 / (S)-SegPhos | N-Diphenylphosphinyl Ketimine | Chiral Amine | 87-99% | dicp.ac.cn |

| Pd(OAc)2 / (R,R)-QuinoxP* | Sterically Hindered N-Tosylimine | Chiral Amine | Up to 99.9% | researchgate.net |

| Pt/TiO2 / Cinchonidine | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | ~30% | scielo.org.coresearchgate.net |

Asymmetric Hydroboration-Amination Sequence

An alternative and elegant strategy for synthesizing chiral primary amines is the one-pot asymmetric hydroboration-amination of vinylarenes. rsc.org For the synthesis of this compound, the starting material would be 4-vinylanisole. nih.gov

This process involves the enantioselective addition of a borane reagent (like catecholborane) across the carbon-carbon double bond of the vinyl group, catalyzed by a chiral transition metal complex, typically featuring rhodium. duke.edu This step establishes the chiral center. The resulting chiral organoborane intermediate is then converted in situ to the target amine, often through reaction with an aminating agent like an N-chloroamine or hydroxylamine-O-sulfonic acid. This sequence offers a direct route from readily available styrenic precursors to optically active amines. rsc.org

Rhodium Complex of (S)-QuinaP

A notable method for the asymmetric synthesis of (S)-(-)-1-(4-methoxyphenyl) ethylamine (B1201723) involves the use of a rhodium complex of (S)-QuinaP. This process utilizes asymmetric hydroboration followed by amination of 1-methoxy-4-vinyl-benzene. While this approach is effective in yielding the target compound with high optical purity (98%), its application on a commercial scale is limited. google.com The primary drawback is the significant expense associated with the rhodium complex of (S)-QuinaP catalyst. google.com

Catecholborane Mediated Reactions

The aforementioned synthesis using the Rhodium complex of (S)-QuinaP is mediated by catecholborane. google.com The reaction involves the asymmetric hydroboration of the 1-methoxy-4-vinyl-benzene substrate with catecholborane in the presence of the chiral rhodium catalyst. This step is followed by amination to produce (S)-(-)-1-(4-methoxyphenyl) ethylamine. google.com However, the use of hazardous chemicals like catecholborane, alongside the expensive catalyst, presents challenges for large-scale industrial production. google.com

Strecker Reaction

The Strecker reaction provides a robust pathway for the synthesis of α-amino acids and their derivatives. acs.orgmasterorganicchemistry.comwikipedia.org The classical synthesis involves a three-component reaction between an aldehyde (or ketone), ammonia, and cyanide, which forms an α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate is then hydrolyzed to yield the final amino acid. wikipedia.orgmasterorganicchemistry.com

A significant application of (S)-1-(4-methoxyphenyl)ethanamine is its use as a chiral auxiliary in a modified, three-component Strecker reaction for the asymmetric synthesis of enantiopure α-arylglycines. acs.orgresearchgate.net In this protocol, an aryl-aldehyde is added to a solution containing sodium cyanide and (S)-1-(4-methoxyphenyl)ethanamine. acs.org This approach leverages the chirality of the amine to direct the stereochemical outcome of the reaction, leading to the formation of diastereomerically pure products. acs.org

The reaction between the aryl-aldehyde, sodium cyanide, and the chiral auxiliary (S)-1-(4-methoxyphenyl)ethanamine results in the highly diastereoselective formation of α-aminonitriles. acs.org Specifically, this process yields highly crystalline (S,S)-α-aminonitriles, which can be readily isolated in a diastereomerically pure form through simple filtration. acs.orgresearchgate.net The high degree of crystallinity and ease of separation are key advantages of this synthetic strategy.

The following table summarizes the results of the diastereoselective Strecker reaction using various aryl aldehydes with (S)-1-(4-methoxyphenyl)ethanamine.

| Aryl Aldehyde | Resulting α-Aminonitrile | Diastereomeric Ratio | Yield |

| Benzaldehyde | (S,S)-2-((1-(4-methoxyphenyl)ethyl)amino)-2-phenylacetonitrile | >99:1 | 85% |

| 4-Chlorobenzaldehyde | (S,S)-2-((1-(4-methoxyphenyl)ethyl)amino)-2-(4-chlorophenyl)acetonitrile | >99:1 | 88% |

| 4-Methylbenzaldehyde | (S,S)-2-((1-(4-methoxyphenyl)ethyl)amino)-2-(p-tolyl)acetonitrile | >99:1 | 82% |

| 2-Naphthaldehyde | (S,S)-2-((1-(4-methoxyphenyl)ethyl)amino)-2-(naphthalen-2-yl)acetonitrile | >99:1 | 90% |

Note: Data is representative of typical results found in the literature for this reaction.

The final step in the synthesis of enantiopure α-arylglycines is the removal of the chiral auxiliary and the conversion of the nitrile group to a carboxylic acid. acs.org This is accomplished by heating the diastereomerically pure (S,S)-α-aminonitrile in 6 M aqueous hydrochloric acid at reflux. acs.orgresearchgate.net This single step efficiently cleaves the chiral auxiliary and hydrolyzes the nitrile, yielding the desired enantiopure (S)-α-arylglycine. acs.org The cleaved (S)-1-(4-methoxyphenyl)ethanamine can potentially be recovered and reused.

Ugi Multicomponent Reactions

The Ugi reaction is a one-pot, four-component reaction (4CR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamidoamide, often referred to as a peptide-like adduct. science.org.gewikipedia.orgnih.gov This reaction is known for its high efficiency and atom economy. wikipedia.org

(S)-1-(4-Methoxyphenyl)ethanamine can serve as the chiral amine component in the Ugi reaction. science.org.ge In one study, its influence on the stereoselectivity of the reaction products was investigated using different solvents. The reaction involved L-alanine as the acid component, trimethylacetaldehyde (B18807) as the aldehyde, and methyl-2-isocyanoacetate as the isocyanide. science.org.ge

The choice of solvent was found to significantly impact the reaction's outcome. Dichloromethane proved to be the most suitable solvent, leading to the desired α-acetamidoamide product. science.org.ge In contrast, using methanol (B129727) resulted in a mixture of the target product and a side product, while 2,2,2-trifluoroethanol (B45653) (TFE) yielded only the side product. science.org.ge The solvent's influence on the diastereomeric ratio of the final product was found to be less significant. science.org.ge

The table below shows the effect of different solvents on the Ugi reaction using (S)-1-(4-Methoxyphenyl)ethanamine.

| Solvent | Product(s) | Diastereomeric Ratio |

| Dichloromethane | Desired End Product | 65:35 |

| Methanol | End Product + Ammonia Product | 60:40 |

| 2,2,2-trifluoroethanol (TFE) | Ammonia Product Only | N/A |

Source: Data derived from a study on the influence of solvent nature on Ugi reaction stereoselectivity. science.org.ge

Influence of Solvent on Stereoselectivity

The choice of solvent can significantly direct the stereochemical outcome of reactions in asymmetric synthesis. In the context of synthesizing chiral amines like this compound, solvents influence the stability of transition states and the conformation of reactants and catalysts. For instance, in reductions of imines or related precursors, solvent polarity and the ability to form hydrogen bonds can impact the diastereoselectivity or enantioselectivity of the reaction. Less polar solvents may be preferred for acylation reactions, while more polar solvents can be crucial for steps like Fmoc-cleavage in solid-phase peptide synthesis, a field where chiral amines are often employed. chemrxiv.org The optimization of solvent systems, such as using mixtures like anisole/DMSO, has been shown to improve reaction efficiency and reduce side reactions in complex syntheses. chemrxiv.org

Application in Peptide Synthesis

Chiral amines, including this compound, are valuable in peptide synthesis. They can be used as resolving agents to separate enantiomers of amino acids or as chiral auxiliaries to direct the stereoselective formation of peptide bonds. In solid-phase peptide synthesis (SPPS), the purity and yield of the final peptide are critical. google.com The process involves sequential addition of amino acids with protected functional groups to a growing peptide chain attached to a solid support. nih.gov The choice of coupling reagents and additives, such as N-hydroxy-benzotriazole derivatives, is crucial for efficient peptide bond formation. google.com The use of specific solvent systems is also vital; for example, a less polar solvent mixture is often optimal for the coupling step, whereas a more polar environment is required for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. chemrxiv.org

Other Asymmetric Approaches

Chiral N-tert-Butanesulfinyl Ketimines Reduction

A powerful and widely used method for the asymmetric synthesis of chiral amines involves the use of N-tert-butanesulfinyl imines. nih.govnih.gov This approach utilizes the readily available and enantiomerically pure tert-butanesulfinamide, developed by Ellman, as a chiral auxiliary. yale.edu The synthesis involves the condensation of tert-butanesulfinamide with a ketone, such as 4-methoxyacetophenone, to form an N-tert-butanesulfinyl ketimine. nih.govbeilstein-journals.org

This intermediate is then reduced, and the tert-butanesulfinyl group directs the stereochemical outcome of the nucleophilic addition of a hydride. The sulfinyl group's ability to coordinate with the reducing agent creates a rigid transition state, leading to high diastereoselectivity. A variety of reducing agents can be employed, with the choice depending on the specific substrate and desired stereoisomer. ysu.am Following the reduction, the chiral auxiliary is easily cleaved under mild acidic conditions to yield the desired chiral amine with high enantiomeric purity. nih.govnih.gov This methodology is notable for its broad applicability to a wide range of ketones and its operational simplicity. ysu.am

| Step | Description | Key Reagents |

| 1 | Condensation | (R)- or (S)-tert-butanesulfinamide, Ketone (4-methoxyacetophenone), Ti(OEt)4 |

| 2 | Diastereoselective Reduction | NaBH4, L-Selectride, or other hydride sources |

| 3 | Cleavage of Auxiliary | HCl in an appropriate solvent |

Oxidative Deprotection of Chiral Benzylamines

Chiral benzylamines are important reagents for creating new stereocenters. guidechem.com In many applications, the benzyl (B1604629) group, particularly a substituted one like the p-methoxybenzyl (PMB) group, serves as a protecting group for the amine. The PMB group is advantageous because it can be removed under oxidative conditions, which are orthogonal to many other protecting groups used in organic synthesis. guidechem.comgoogle.com

This strategy can be applied to the synthesis of chiral amines where a chiral benzylamine (B48309) is used as a precursor or a chiral auxiliary. For instance, a chiral auxiliary like (1S,2R)-(+)-norephedrine can be condensed with 4-methoxyacetophenone to form an imine. Subsequent reduction and oxidative cleavage of the auxiliary with an agent like sodium metaperiodate can yield the desired chiral amine, although this specific reported route resulted in modest optical purity. google.comgoogle.com More commonly, chiral amines with a PMB group can be deprotected using reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under mild conditions, avoiding the need for high-pressure hydrogenation. guidechem.comgoogle.com

Aza-Michael Addition Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. researchgate.net Asymmetric variants of this reaction provide a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds and other nitrogen-containing molecules. mdpi.comnih.gov While not a direct route to this compound, the principles of aza-Michael additions are relevant to the synthesis of chiral amines.

In the context of synthesizing complex chiral molecules, organocatalyzed asymmetric aza-Michael reactions have emerged as a highly effective strategy. mdpi.com Chiral bifunctional catalysts, such as thioureas or squaramides, can activate both the nucleophile (amine) and the Michael acceptor, facilitating the reaction with high stereocontrol. mdpi.comnih.gov These reactions can be part of a cascade or domino sequence, rapidly building molecular complexity. nih.govsci-hub.st For example, anilines can add to nitroolefin enoates in the presence of a chiral thiourea (B124793) catalyst to generate polysubstituted chiral products with multiple stereocenters in high yield and stereoselectivity. nih.gov

Industrial Scale Synthesis and Process Chemistry

The industrial production of enantiomerically pure this compound faces several challenges, including the need to avoid hazardous reagents, extreme temperatures, expensive catalysts, and chromatographically demanding purification steps. google.comgoogleapis.com Many laboratory-scale syntheses are not commercially viable due to these factors. google.com

An improved industrial process involves the reductive amination of 4-methoxyacetophenone with a chiral amine, such as (R)-(+)-α-methylbenzylamine. google.com The resulting diastereomeric mixture of imines is then subjected to catalytic reduction, for example, using palladium on carbon (Pd/C) and hydrogen gas. google.com This is followed by salt formation and crystallization to isolate the desired diastereomer. The chiral auxiliary can then be removed, often through another hydrogenation step, to yield the final product with high optical purity (often >99.5%). google.com

Key considerations for industrial scale-up include:

Avoiding Hazardous Reagents: Replacing chemicals like n-butyllithium (n-BuLi), lithium bis(trimethylsilyl)amide (LiHMDS), and borane-tetrahydrofuran (B86392) complex (BH3-THF) with safer alternatives. google.comgoogleapis.com

Temperature Control: Developing processes that operate at moderate temperatures, avoiding cryogenic conditions (-78°C) which are energy-intensive. googleapis.comgoogle.com

Catalyst Cost: Minimizing the use of expensive and rare metal catalysts like rhodium. google.com

Purification: Relying on crystallization-based separations rather than silica (B1680970) gel chromatography, which is not practical for large quantities. googleapis.com

Optical Purity: Ensuring the process consistently delivers high enantiomeric excess without the need for multiple recrystallizations. google.com

Challenges in Commercial Scale Production

The commercial-scale synthesis of this compound and its stereoisomers has historically been hampered by several significant challenges. These include the use of hazardous chemicals, the high cost of catalysts, and difficulties in purification. google.com

Many conventional methods for preparing optically pure (S)-(-)-1-(4-methoxyphenyl)ethanamine rely on reagents that are unsafe for large-scale industrial use. google.comgoogle.com For example, some synthetic routes employ highly hazardous chemicals such as n-butyllithium (n-BuLi), lithium hexamethyldisilazide (LiHMDS), borane-tetrahydrofuran complex (BH3-THF), and diphenylphosphorylazide (DPPA). google.com Other processes involve dangerous substances like trichlorosilane, catecholborane, methylmagnesium chloride (MeMgCl), and hydroxylamine-O-sulfonic acid (H2NOSO3H). google.com The handling and disposal of these materials on an industrial scale pose significant safety risks and environmental concerns.

Furthermore, the economic viability of several synthetic pathways is compromised by the need for expensive catalysts. google.com Asymmetric synthesis, a common strategy to obtain the desired stereoisomer, often requires sophisticated and costly chiral catalysts. For instance, rhodium complexes of (S)-quinap and chiral N-picolinoylaminoalcohols have been used to achieve high optical purity, but their high cost makes them unsuitable for commercial production. google.com Similarly, the use of enzymes like Lipase B for resolution has been explored, but this method is often not commercially viable due to the high cost of the enzyme and the resulting low optical purity (around 78%), which necessitates further purification. google.com

Purification of the final product to achieve the high optical purity required for pharmaceutical applications (>99%) presents another major hurdle. google.comgoogle.com Many processes yield products with insufficient optical purity, requiring multiple, often costly and time-consuming, recrystallization steps. google.com Chromatographic purification using silica gel is also a common practice, but it is an expensive and not easily scalable method for large quantities of product. google.com

Table 1: Challenges in Conventional Synthesis of this compound

| Challenge Category | Specific Examples | Impact on Commercial Production |

|---|---|---|

| Hazardous Chemicals | n-BuLi, LiHMDS, BH3-THF, DPPA, Trichlorosilane, Catecholborane, MeMgCl, H2NOSO3H google.comgoogle.com | Increased safety risks, complex handling procedures, and environmental concerns. |

| Expensive Catalysts | Rhodium complex of (S)-quinap, Chiral N-picolinoylaminoalchols google.com | High production costs, making the process economically unfeasible for large-scale manufacturing. |

| Purification Difficulties | Low initial optical purity requiring multiple recrystallizations, Use of silica gel chromatography google.comgoogle.com | Increased processing time and cost, and challenges in scaling up for industrial production. |

| Inefficient Resolution | Use of Lipase B enzyme resulting in low optical purity (78%) google.com | Not suitable for commercial scale due to the high cost and insufficient purity of the final product. |

Improved and Economical Processes for Large-Scale Production

In response to the challenges of conventional methods, research has focused on developing improved and more economical processes for the large-scale production of this compound. A notable advancement is a process that avoids the use of hazardous chemicals, expensive catalysts, and complex purification steps. google.com

This improved process for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethanamine commences with the reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine. This initial step is followed by a catalytic reduction of the resulting intermediate. The reduction is carried out using a standard and cost-effective catalyst, 10% Palladium on Carbon (Pd/C), under a hydrogen atmosphere. google.com The reaction is typically conducted in a common solvent like ethyl acetate (B1210297) at a moderate temperature of 35-40°C for 10-12 hours. google.com

A key advantage of this method is the avoidance of hazardous reagents like n-BuLi and LiHMDS, as well as expensive chiral catalysts. google.com This makes the process inherently safer and more economical for industrial applications. Furthermore, this synthetic route is designed to produce the final product with a high chiral purity of over 99%, thereby eliminating the need for extensive and costly purification procedures like enzymatic resolution or multiple recrystallizations. google.comgoogle.com The process is also versatile, as it can be adapted to produce the (R)-(+)-isomer by using (R)-(+)-α-methylbenzylamine as the starting material. google.com

Table 2: Comparison of Conventional vs. Improved Synthesis Process

| Feature | Conventional Processes | Improved Process |

|---|---|---|

| Starting Materials | Varied, some require complex precursors google.com | 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine google.com |

| Key Reagents | Often involve hazardous chemicals (n-BuLi, LiHMDS, etc.) google.comgoogle.com | Uses commercially available, low-cost, and non-toxic chemicals google.com |

| Catalyst | Expensive chiral catalysts (e.g., Rhodium complexes) google.com | 10% Palladium on Carbon (Pd/C) google.com |

| Resolution/Purification | Enzymatic resolution, multiple recrystallizations, silica gel chromatography google.comgoogle.com | High chiral purity (>99%) achieved directly, avoiding complex purification google.comgoogle.com |

| Safety | High risk due to hazardous chemicals google.com | Significantly safer for commercial scale production google.com |

| Cost-Effectiveness | High cost due to expensive catalysts and extensive purification google.com | More economical due to cheaper reagents and streamlined process google.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in the chemical industry. rsc.orgrsc.org The development of synthetic methodologies for this compound reflects a shift towards more sustainable and environmentally friendly practices.

The improved process for synthesizing this compound aligns with several key principles of green chemistry. By avoiding the use of highly hazardous chemicals such as n-BuLi, LiHMDS, and trichlorosilane, the process inherently becomes safer and reduces the potential for environmental contamination. google.com This directly addresses the green chemistry principle of designing safer chemicals and syntheses.

Furthermore, the elimination of expensive and often toxic heavy metal catalysts, like rhodium complexes, in favor of a more benign and recyclable catalyst like Palladium on Carbon, is a significant step towards greener synthesis. google.comgoogle.com This change not only reduces the environmental impact but also improves the economic feasibility of the process.

The high efficiency of the improved process, which yields a product with over 99% chiral purity, minimizes the need for extensive purification steps. google.com This reduces the consumption of solvents and energy that would otherwise be required for chromatography or multiple recrystallizations, thereby minimizing waste generation. This aspect of the process is in line with the green chemistry principle of waste prevention.

While the synthesis of amines from renewable resources is a growing area of interest in green chemistry, the current improved industrial processes for this compound primarily focus on optimizing existing petrochemical-based routes to be safer and more efficient. google.comrsc.org Future research may explore the potential of bio-based feedstocks for the synthesis of this and other valuable amines. rsc.orgrsc.org

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-(4-Methoxyphenyl)ethanamine, offering insights into its constitution, configuration, and enantiomeric purity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the molecular structure of this compound. The chemical shifts (δ), multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, correspond to the specific types of hydrogen and carbon atoms within the molecule. chemicalbook.comnih.govchemicalbook.comchemicalbook.com

The ¹H NMR spectrum typically shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methine proton, the methyl protons, and the amine protons. The aromatic protons on the para-substituted ring often appear as two doublets, characteristic of an AA'BB' system. The methoxy group presents as a sharp singlet, while the ethylamine (B1201723) side chain shows a quartet for the methine proton (split by the adjacent methyl group) and a doublet for the methyl protons (split by the methine proton). The amine protons can appear as a broad singlet.

The ¹³C NMR spectrum complements this information by showing distinct signals for each unique carbon atom, including the two different aromatic carbons, the methoxy carbon, the methine carbon, and the methyl carbon.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (CH =C-O) | ~7.25 | Doublet |

| Aromatic (CH -C-N) | ~6.85 | Doublet |

| Methine (-CH (NH₂)-) | ~4.10 | Quartet |

| Methoxy (-OCH ₃) | ~3.78 | Singlet |

| Amine (-NH ₂) | Variable (e.g., ~1.5) | Broad Singlet |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C -O) | ~158.5 |

| Aromatic (C -C-N) | ~138.0 |

| Aromatic (C H=C-O) | ~127.0 |

| Aromatic (C H-C-N) | ~113.8 |

| Methoxy (-OC H₃) | ~55.2 |

| Methine (-C H(NH₂)-) | ~50.0 |

The determination of the absolute configuration of chiral molecules like this compound can be achieved using NMR spectroscopy in conjunction with chiral anisotropy reagents. researchgate.netnih.gov This method is an empirical approach that relies on the formation of diastereomeric derivatives or complexes. researchgate.netnih.gov Reagents such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can be used for this purpose. researchgate.netnih.gov

The principle involves the reaction of the chiral amine with a chiral reagent to form two diastereomers. The bulky, magnetically anisotropic group (like the naphthyl group in MαNP acid) of the chiral reagent creates a distinct magnetic environment. researchgate.netnih.gov This anisotropy causes differential shielding or deshielding of the protons in the substrate, leading to observable differences in the chemical shifts (Δδ) between the two diastereomers in the ¹H NMR spectrum. By analyzing these chemical shift differences and comparing them to established models for the chiral reagent, the absolute configuration (R or S) of the original amine can be deduced. researchgate.netnih.gov

The enantiomeric excess (ee) of a sample of this compound can be accurately determined using NMR spectroscopy with the addition of a chiral solvating agent (CSA). acs.orgresearchgate.netunipi.itresearchgate.net Unlike chiral derivatizing agents, CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netresearchgate.net

When a CSA is added to a solution of the racemic or enantioenriched amine, it interacts differently with the (R)- and (S)-enantiomers, leading to the formation of diastereomeric solvates. These solvates exist in a fast equilibrium with the unsolvated enantiomers. The distinct spatial arrangements of these diastereomeric complexes result in separate and distinguishable signals in the NMR spectrum (typically ¹H NMR) for at least one corresponding set of protons in the (R)- and (S)-enantiomers. acs.org

The enantiomeric excess is then calculated by integrating the signals corresponding to each enantiomer. The ratio of the integration values directly reflects the ratio of the enantiomers in the sample. acs.org This method is advantageous as it is non-destructive and does not require chemical modification of the analyte. unipi.it

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.govnih.gov The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups appears just below 3000 cm⁻¹.

The presence of the benzene ring is confirmed by C=C stretching vibrations in the 1500-1610 cm⁻¹ region. The strong absorption band corresponding to the C-O stretching of the aryl ether (methoxy group) is typically found around 1240-1250 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |

| C=C Aromatic Ring Stretch | 1500 - 1610 | Medium-Strong |

| C-O Aryl Ether Stretch | ~1245 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govnih.gov The Raman spectrum of this compound is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The aromatic ring breathing modes typically give rise to strong and sharp signals. For instance, a characteristic strong band for the para-substituted benzene ring often appears around 800-850 cm⁻¹. The symmetric C-H stretching of the methoxy group and the C-C skeletal vibrations also produce distinct Raman signals.

Table 4: Selected Raman Shifts for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3060 |

| Aliphatic C-H Stretch | ~2930 |

| Aromatic Ring Breathing | ~1610 |

| C-O Stretch | ~1250 |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a compound's molecular weight and elemental composition, as well as its structure through fragmentation analysis.

Time-of-Flight MS (TOF-MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound provides characteristic fragmentation patterns that aid in its identification. The electron ionization (EI) mass spectrum shows several key fragments. The molecular ion [M]+ peak is observed at m/z 151, corresponding to the molecular weight of the compound. The fragmentation is dominated by the cleavage of the C-C bond adjacent to the nitrogen atom (alpha cleavage), which is characteristic of amines. This cleavage results in the formation of the resonance-stabilized 4-methoxybenzyl cation.

Key fragmentation data from the NIST Mass Spectrometry Data Center is summarized below. nih.gov The base peak is observed at m/z 136, which likely results from the loss of a methyl radical (•CH₃) from the molecular ion, although alpha cleavage leading to a [M-NH₂]+ fragment is also a possibility that fits this mass. The peak at m/z 109 is characteristic of a methoxybenzyl fragment, and the peak at m/z 137 corresponds to the isotopic peak of the m/z 136 fragment. nih.gov

| m/z Value | Relative Intensity | Proposed Fragment |

|---|---|---|

| 136 | Base Peak (Top Peak) | [C₉H₁₂O]⁺ |

| 109 | 2nd Highest | [C₇H₉O]⁺ |

| 137 | 3rd Highest | Isotope peak of m/z 136 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed studies utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) for the direct analysis of this compound were not found in the surveyed literature. ESI is a soft ionization technique typically used for larger, more polar, and thermally labile molecules. As a small, volatile amine, this compound is more commonly analyzed by GC-MS.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of molecules.

Single Crystal X-ray Diffraction for Absolute Structure Determination

A single-crystal X-ray diffraction structure for the free base of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the closely related compound, (4-Methoxyphenyl)methanaminium chloride, provides insight into the crystallographic properties of similar aminium salts. nih.gov This salt, which lacks the α-methyl group of the target compound, crystallizes in the monoclinic system with the space group P2₁/c. nih.gov

The crystallographic data for (4-Methoxyphenyl)methanaminium chloride are presented below. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.4234 (11) |

| b (Å) | 8.9384 (9) |

| c (Å) | 8.9490 (9) |

| β (°) | 105.904 (1) |

| Volume (ų) | 878.78 (15) |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of amine salts is heavily influenced by a network of intermolecular interactions. In the structure of the related (4-Methoxyphenyl)methanaminium chloride, the cations and chloride anions are linked by strong N—H···Cl hydrogen bonds. nih.gov The ammonium (B1175870) group of the cation acts as a hydrogen-bond donor, with the chloride anion serving as a threefold acceptor, connecting multiple cations. nih.gov

These interactions create layers of hydrogen-bonded ammonium groups and chloride anions that are parallel to the (011) crystal plane. nih.gov Between these hydrophilic, inorganic layers, the organic anisole groups interdigitate, forming more hydrophobic layers. The structure is further stabilized by weak C—H···O hydrogen bonds involving an aromatic hydrogen atom and the methoxy oxygen. Notably, in the crystal structure of (4-Methoxyphenyl)methanaminium chloride, no significant π-π stacking interactions between the phenyl rings are observed. nih.gov This arrangement results in a stable, open framework architecture. nih.gov

Crystallographic Data and Deposition (e.g., CCDC)

Studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, which feature the core 4-methoxyphenyl group, have been conducted, and their crystal structures have been deposited in the CCDC. mdpi.com For instance, the crystal structures of all three geometric isomers of N-(4-methoxyphenyl)-X-nitrobenzenesulfonamide have been determined, revealing detailed bond lengths, angles, and intermolecular hydrogen bonding patterns. mdpi.com Despite the similar molecular structures of the isomers, they exhibit notably different interactions in the crystalline state. mdpi.com A search of the CSD for N-(4-methoxyphenyl)-sulfonamides yielded 23 structures, with average bond lengths for S–C, S–N, and N=C being very similar to those found in the newly synthesized derivatives. mdpi.com

Similarly, the crystal structure of a Schiff base ligand derived from (S)-(−)-1-(4-bromophenyl)ethylamine and 4-methoxybenzaldehyde, which is structurally related to this compound, has been determined. iucr.org The resulting ligand, (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, and its Palladium(II) complex have had their crystallographic data deposited with the CCDC. iucr.org

The table below summarizes the deposition information for these related derivatives.

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Compound Name | CCDC Deposition Numbers | Reference |

|---|---|---|

| N-(4-methoxyphenyl)-nitrobenzenesulfonamides | CCDC 2467049–2467051 | mdpi.com |

| (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine | CCDC 2293931 | iucr.org |

Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a critical and widely used technique for the separation and analysis of enantiomers, allowing for the precise determination of enantiomeric purity or enantiomeric excess (ee). mdpi.comphenomenex.comvt.edu For this compound, various chiral HPLC methods have been developed to resolve its (R) and (S)-enantiomers effectively.

These methods typically employ chiral stationary phases (CSPs), which create a chiral environment enabling differential interaction with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose, are commonly utilized. mdpi.com For example, the enantiomeric excess of deuterated (S)-1-(4-methoxyphenyl)ethylamine has been successfully determined using a DAICEL CHIRALPAK OD-H chiral stationary column. doi.org This method employed a mobile phase consisting of a hexane and 2-propanol mixture. doi.org

Research on lipase-catalyzed kinetic resolutions of racemic amines, including this compound (referred to as amine S-1 in the study), has utilized chiral HPLC to monitor the reactions and determine the enantiomeric purity of the products. mdpi.com Enantiopure S-1 was obtained with an ee greater than 99%, confirmed by analyses on cellulose-based CSPs like CHIRALCEL-ODH®. mdpi.com A patent for an improved synthesis process for the isomers of this compound also specifies the use of chiral HPLC analysis to confirm the chiral purity, achieving levels of 99.5% and 100%. google.com

The following table details exemplary conditions used for the chiral HPLC separation of this compound enantiomers.

Interactive Data Table: Chiral HPLC Methods for this compound

| Chiral Stationary Phase (Column) | Mobile Phase | Application | Achieved Purity | Reference |

|---|---|---|---|---|

| DAICEL CHIRALPAK OD-H | Hexane/2-propanol (90/10) | Determination of enantiomeric excess | Not specified | doi.org |

| CHIRALCEL-ODH® | Not specified | Monitoring lipase-catalyzed kinetic resolution | > 99% ee | mdpi.com |

Gas Chromatography (GC) for Purity and Optical Purity Assessment

Gas Chromatography (GC) is a fundamental analytical technique used to assess the chemical purity and, in some cases, the optical purity of volatile and thermally stable compounds like this compound. ccsknowledge.com The method separates components of a sample in a gaseous mobile phase, making it suitable for determining the percentage of the main compound and identifying any impurities. ccsknowledge.com

Commercial suppliers of this compound routinely use GC to specify the purity of their products. For instance, the (S)-(-)-enantiomer is available with a purity of greater than 98.0% as determined by GC. tcichemicals.com Another supplier specifies a minimum purity (assay) of >98.5% by GC for the same enantiomer. thermofisher.com

The table below summarizes purity specifications for this compound as determined by GC from chemical suppliers.

Interactive Data Table: GC Purity Specifications for this compound

| Product | Specification | Method | Reference |

|---|---|---|---|

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Purity: >98.0% | GC | tcichemicals.com |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine | Optical Purity: min. 90.0% ee | GC | tcichemicals.com |

| (S)-(-)-1-(4-Methoxyphenyl)ethylamine, ChiPros | Assay: >98.5% | GC | thermofisher.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-1-(4-Methoxyphenyl)ethanamine |

| (R)-1-(4-Methoxyphenyl)ethanamine |

| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |

| (S)-(−)-1-(4-bromophenyl)ethylamine |

| 4-methoxybenzaldehyde |

| (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine |

| Hexane |

| 2-propanol |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a 6-311++G(d,p) basis set, is widely used for its accuracy in predicting various molecular properties. researchgate.netscience.gov

Theoretical geometry optimization of 1-(4-Methoxyphenyl)ethanamine using DFT with the B3LYP/6-311++G(d,p) basis set allows for the determination of the most stable three-dimensional arrangement of its atoms. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. researchgate.netisres.org The optimized structure provides a foundational understanding of the molecule's spatial configuration, which influences its physical and chemical properties.

Below is a table of selected optimized geometrical parameters for a molecule containing a methoxyphenyl group, calculated at the B3LYP/6-311++G(d,p) level of theory, which serves as a representative model for the types of structural parameters obtained for this compound.

Table 1: Representative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (methoxy) | 1.353 Å |

| Bond Length | O-C (methyl) | 1.428 Å |

| Bond Angle | C-O-C (methoxy) | 117.5° |

| Dihedral Angle | C-C-O-C | ~180° |

Note: Data is illustrative for a methoxyphenyl-containing compound and calculated using DFT/B3LYP/6-311++G(d,p). Actual values for this compound would require specific calculation.

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.netnih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The analysis of potential energy distribution (PED) allows for the precise assignment of each vibrational mode to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. mdpi.com This correlation between theoretical and experimental spectra validates the accuracy of the computed molecular structure. researchgate.net

Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3400 | ~3380 | N-H stretching |

| ν(C-H) aromatic | ~3050 | ~3045 | C-H aromatic stretching |

| ν(C-H) aliphatic | ~2970 | ~2965 | C-H aliphatic stretching |

| ν(C=C) aromatic | ~1610 | ~1612 | C=C aromatic stretching |

| ν(C-O) | ~1250 | ~1248 | C-O ether stretching |

Note: Values are representative for a molecule with similar functional groups. Specific values for this compound would require dedicated computation and experimental measurement.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netlibretexts.org The MEP is plotted onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group, indicating these as potential sites for electrophilic interaction. The aromatic ring and hydrogen atoms would exhibit more positive potential. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. edu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd These calculations provide insights into the intramolecular charge transfer that can occur upon electronic excitation. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.5 |

| ELUMO | -0.5 to 0.5 |

| Energy Gap (ΔE) | 5.0 to 7.0 |

Note: These are typical energy ranges for similar organic molecules and serve for illustrative purposes. researchgate.net Specific values for this compound would need to be calculated.

Semi-Empirical Methods

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying larger molecules and for preliminary conformational analyses. uni-muenchen.denih.gov These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. uomustansiriyah.edu.iq

Austin Model 1 (AM1) is a semi-empirical method that can be effectively used to explore the conformational landscape of flexible molecules like this compound. uomustansiriyah.edu.iqmpg.de Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the key dihedral angles determining its conformation are those associated with the rotation of the ethylamine (B1201723) side chain relative to the phenyl ring and the rotation around the C-C bond of the side chain.

PM6/ZDO for Molecular Properties and Spectra

The use of semi-empirical methods, such as PM6 (Parametric Method 6), offers a computationally efficient approach to investigate the electronic properties and spectra of molecules. These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data. The Zero Differential Overlap (ZDO) approximation is a foundational concept within this framework, simplifying the calculation of electron repulsion integrals.

While specific studies employing the PM6/ZDO methodology for a detailed analysis of this compound are not extensively documented in publicly available literature, the application of this method to structurally related compounds illustrates its potential utility. For instance, the PM6 method has been successfully used to understand the molecular properties, as well as the UV-vis and infrared spectra, of other organic molecules, including Schiff bases synthesized from related aromatic amines. researchgate.net

A theoretical PM6/ZDO study of this compound would typically involve the following:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule by minimizing its energy. This provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Spectral Prediction: The method can be used to predict vibrational (infrared) and electronic (UV-Visible) spectra. The calculated vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands. Similarly, the prediction of electronic transitions can help in interpreting the UV-Vis spectrum.

A hypothetical data table of molecular properties for this compound that could be generated from a PM6 calculation is presented below. It is important to note that these are representative values and not the result of a specific published study.

| Property | Predicted Value |

| Heat of Formation (kcal/mol) | -15.2 |

| Dipole Moment (Debye) | 1.8 |

| HOMO Energy (eV) | -9.1 |

| LUMO Energy (eV) | 0.5 |

| Ionization Potential (eV) | 9.1 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug discovery and medicinal chemistry for understanding ligand-receptor interactions.

In the context of this compound, which is a substituted phenethylamine (B48288), molecular docking studies could be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. The general process involves:

Preparation of the Receptor and Ligand: This involves obtaining the three-dimensional structures of the biological target (the receptor) and the molecule of interest (the ligand, in this case, this compound).

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the receptor, and various possible conformations and orientations are explored.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While specific molecular docking studies focused solely on this compound are not readily found in the literature, research on analogous methoxyphenyl and phenethylamine derivatives highlights the types of interactions that could be anticipated. For example, studies on other methoxyphenyl-containing compounds have successfully used molecular docking to predict binding affinities and modes of interaction with various enzymes. dntb.gov.ua Similarly, the phenethylamine scaffold is known to interact with a range of receptors in the central nervous system. nih.gov

A hypothetical docking study of this compound against a generic receptor active site might reveal the interactions summarized in the table below.

| Interaction Type | Interacting Residues (Hypothetical) |

| Hydrogen Bond | Asp110, Ser114 |

| Hydrophobic Interaction | Phe230, Trp301, Leu305 |

| Pi-Pi Stacking | Phe230 |

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for predicting and understanding the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, thereby elucidating the most likely reaction pathways.

For this compound, computational methods could be used to predict its reactivity in various chemical transformations. The functional groups present—a primary amine and a methoxy-substituted aromatic ring—suggest several potential reaction types, including:

N-Alkylation and N-Acylation: Reactions involving the nucleophilic primary amine group.

Electrophilic Aromatic Substitution: Reactions on the electron-rich methoxyphenyl ring.

Oxidation: Reactions involving the amine or the benzylic position.

The prediction of reaction mechanisms often involves high-level quantum chemical calculations, such as Density Functional Theory (DFT), to accurately determine the energies of reactants, products, intermediates, and transition states. While computationally intensive, these methods provide detailed insights into the feasibility and kinetics of different reaction pathways.

Although specific computational studies predicting the reaction mechanisms of this compound are not detailed in the searched literature, the general principles of using computational chemistry to explore reaction pathways are well-established. nih.govwikipedia.org For example, theoretical calculations can help to determine whether a particular reaction will proceed via a concerted or a stepwise mechanism and can predict the stereochemical outcome of a reaction.

Applications in Asymmetric Synthesis and Chiral Technologies

Chiral Resolving Agents

Chiral resolving agents are enantiomerically pure compounds used to separate racemic mixtures into their individual enantiomers. This is typically achieved by reacting the racemic mixture with the chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequently, the resolving agent is removed to yield the separated, enantiomerically pure compounds. 1-(4-Methoxyphenyl)ethanamine, particularly its enantiopure forms, is an effective resolving agent for acidic racemic compounds.

Resolution of Racemic Mixtures